molecular formula C13H8ClN3O3 B11066435 1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11066435
M. Wt: 289.67 g/mol
InChI Key: HYVCSNVCZGPBNA-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl chloride with a suitable nitrile compound under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to reflux temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chlorine atom can yield various substituted derivatives .

Scientific Research Applications

1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of active metabolites. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and nitrile groups, along with the benzyl chloride moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H8ClN3O3

Molecular Weight

289.67 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-nitro-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C13H8ClN3O3/c14-12-4-2-1-3-9(12)7-16-8-11(17(19)20)5-10(6-15)13(16)18/h1-5,8H,7H2

InChI Key

HYVCSNVCZGPBNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=C(C2=O)C#N)[N+](=O)[O-])Cl

Origin of Product

United States

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